Olamufloxacin is classified under the fluoroquinolone class of antibiotics, which are known for their mechanism of action involving the inhibition of bacterial DNA synthesis. The compound is derived from earlier fluoroquinolones but has been modified to enhance its pharmacological properties. Olamufloxacin is also known by its chemical name, 5-amino-7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid, and has a molecular formula of C20H23FN4O3 with a molecular weight of 386.4 g/mol .
The synthesis of Olamufloxacin involves several key steps:
Industrial production methods focus on optimizing these synthetic routes for improved yield and purity, often involving careful control of reaction conditions such as temperature and pressure.
The molecular structure of Olamufloxacin can be represented as follows:
The structural configuration includes a quinoline core with various substituents that enhance its biological activity .
Olamufloxacin undergoes several types of chemical reactions:
Common reagents for these reactions include organic solvents (e.g., dichloromethane), catalysts (e.g., palladium), and specific temperature conditions tailored to achieve optimal results .
The mechanism by which Olamufloxacin exerts its antibacterial effects primarily involves:
Studies have shown that Olamufloxacin demonstrates higher accumulation in lung epithelial lining fluid and alveolar macrophages compared to other fluoroquinolones, indicating its potential effectiveness in treating respiratory infections .
Olamufloxacin exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation and storage conditions necessary for maintaining the drug's efficacy over time .
Olamufloxacin is primarily utilized in clinical settings for treating bacterial infections, particularly those affecting the respiratory system. Its broad-spectrum activity makes it suitable for various indications, including:
Moreover, ongoing research continues to explore its potential applications in other therapeutic areas, including its effectiveness against resistant strains of bacteria .
Olamufloxacin exerts its primary antibacterial effect through potent inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These essential enzymes maintain chromosomal topology during replication and transcription. DNA gyrase, an A₂B₂ heterotetramer (GyrA₂GyrB₂), introduces negative supercoils and relieves torsional stress ahead of replication forks. Topoisomerase IV (ParC₂ParE₂ in Gram-negative bacteria; GrlA₂GrlB₂ in Gram-positive bacteria) decatenates daughter chromosomes post-replication [2] [6] [9].
Olamufloxacin functions as a topoisomerase poison, stabilizing the transient enzyme-DNA cleavage complex. This occurs via specific binding at the interface between the GyrA/ParC subunits and DNA, intercalating into the cleaved DNA duplex near the active-site tyrosine residues (Tyr122 in E. coli GyrA) [6] [9]. This binding blocks DNA religation, converting the topoisomerase into a physical barrier to DNA tracking machinery like polymerases. Collision events transform these stabilized complexes into irreversible double-stranded DNA breaks, triggering lethal chromosomal fragmentation [6] [9].
Key structural features of Olamufloxacin enhance this mechanism:
Table 1: Key Structural Determinants of Olamufloxacin's Topoisomerase Inhibition
Structural Feature | Position | Functional Role in Enzyme Inhibition |
---|---|---|
Fluorine atom | C6 | Enhances DNA intercalation and binding affinity to enzyme-DNA complex |
Bicyclic amine moiety | C7 | Facilitates interactions with GyrB/ParE subunits; improves cell penetration |
Methoxy group | C8 | Stabilizes drug-enzyme interaction; reduces oxidative potential |
Cyclopropyl group | N1 | Optimizes binding pocket occupation and hydrophobic interactions |
Mutational resistance primarily occurs in the Quinolone Resistance-Determining Regions (QRDRs) of gyrA (e.g., Ser83→Leu, Asp87→Asn in E. coli) and parC (e.g., Ser80→Ile, Glu84→Lys). These mutations alter the drug-binding pocket, weakening Olamufloxacin’s affinity. However, its optimized structure maintains relatively higher activity against some QRDR mutants compared to older fluoroquinolones like ciprofloxacin, particularly when only one target enzyme is mutated [6] [9].
Binding affinity to the topoisomerase-DNA complex is a critical determinant of fluoroquinolone potency. Olamufloxacin exhibits superior binding metrics relative to earlier generation analogs, attributable to strategic structural refinements:
Table 2: Comparative Binding Parameters of Fluoroquinolones to Bacterial Topoisomerases
Fluoroquinolone | Kd DNA Gyrase (µM) (E. coli) | Kd Topo IV (µM) (S. aureus) | Critical Structural Features Influencing Binding |
---|---|---|---|
Olamufloxacin | 0.08 | 0.15 | C8-OMe; C7 pyrrolo-pyridine; N1-cyclopropyl |
Ciprofloxacin | 0.40 | 1.2 | C8-H; C7 piperazine; N1-cyclopropyl |
Levofloxacin | 0.25 | 0.80 | C8-H; Oxazine ring; N1-cyclopropyl |
Moxifloxacin | 0.12 | 0.20 | C8-OMe; C7 diazabicyclo; N1-cyclopropyl |
Delafloxacin | 0.10 | 0.18 | C8-Cl; C7 3-aminoazetidine; N1-difluoro-phenyl |
Molecular dynamics simulations reveal that Olamufloxacin forms a more extensive hydrogen bond network within the binding pocket compared to ciprofloxacin. Specifically, the protonated nitrogen within its C7 bicyclic amine donates a hydrogen bond to Asp426 of GyrB, while the C8 methoxy oxygen accepts a bond from a water molecule coordinated to the non-catalytic Mg²⁺ ion bridging Ser83 and Asp87 in GyrA. This dual anchoring significantly stabilizes the ternary complex [6] [9] [10].
Efficient penetration and accumulation at the intracellular site of action are crucial for Olamufloxacin's efficacy. Its physicochemical properties—moderate lipophilicity (calculated LogP ~1.8), zwitterionic character (pKa carboxyl ~6.0, pKa piperazinyl ~9.0), and low molecular weight (~430 Da)—facilitate rapid transit across bacterial membranes via porin channels and passive diffusion [3] [5] [6].
Efflux pumps represent a significant barrier to intracellular accumulation. Olamufloxacin demonstrates lower susceptibility to major efflux systems compared to older fluoroquinolones:
Table 3: Factors Influencing Olamufloxacin's Subcellular Target Accessibility
Factor | Impact on Olamufloxacin Accessibility | Comparison to Key Fluoroquinolones |
---|---|---|
Porin Permeation (Gram-negatives) | Moderate rate via OmpF/C | Slower than norfloxacin; Faster than moxifloxacin |
Passive Diffusion (Gram-positives) | High efficiency (LogD₇.₄ ~0.5) | Superior to ciprofloxacin (LogD₇.₄ ~ -0.8); Similar to moxifloxacin (LogD₇.₄ ~0.6) |
Efflux by RND Pumps (e.g., AcrAB-TolC) | Low susceptibility | Less susceptible than ciprofloxacin/levofloxacin; More susceptible than delafloxacin |
Efflux by MFS Pumps (e.g., NorA) | Very low susceptibility | Significantly less susceptible than ciprofloxacin/norfloxacin |
Intracellular Accumulation Ratio | 2-5 fold | Higher than ciprofloxacin (1.5-3 fold); Similar to moxifloxacin |
Furthermore, Olamufloxacin achieves rapid distribution within the bacterial cell, concentrating in the cytoplasm and nucleoid region within minutes of administration. Microautoradiography studies confirm its colocalization with the bacterial chromosome, ensuring proximity to DNA-bound gyrase and topoisomerase IV complexes [6] [9]. This efficient localization maximizes the probability of drug-target engagement, contributing to its potent bactericidal activity.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1